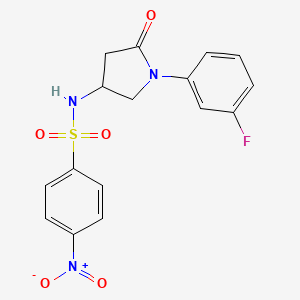

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O5S/c17-11-2-1-3-14(8-11)19-10-12(9-16(19)21)18-26(24,25)15-6-4-13(5-7-15)20(22)23/h1-8,12,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVNHADEBMLLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidinone intermediate.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as 4-nitrobenzenesulfonyl chloride, under basic conditions to form the sulfonamide

Biological Activity

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyrrolidinone ring,

- A nitrobenzenesulfonamide moiety,

- A fluorophenyl substituent which enhances lipophilicity and biological activity.

This structural arrangement suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. Notably, compounds with similar structures often exhibit:

- Anti-inflammatory properties ,

- Analgesic effects ,

- Potential modulation of neurotransmitter systems.

The fluorophenyl group is particularly significant as it may facilitate better membrane permeability, allowing the compound to reach its target sites more effectively.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain enzyme activities related to inflammation and pain pathways. For instance:

- Enzyme Inhibition : Studies show that similar sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of the compound:

- Anti-inflammatory Effects : In rodent models, compounds structurally related to this compound have shown significant reductions in inflammation markers following administration .

Case Study 1: Pain Management

A study involving a related pyrrolidine derivative indicated that administration led to a significant decrease in pain perception in mice subjected to inflammatory pain models. The results suggested that the compound may modulate pain pathways effectively .

Case Study 2: Neuroinflammation

Research on neuroinflammatory models highlighted the potential of this class of compounds in reducing neuroinflammation, which is implicated in various neurological disorders. The findings suggest that these compounds could serve as therapeutic agents for conditions such as Alzheimer’s disease and multiple sclerosis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Substitutions

Table 1: Key Structural Features of Fluorophenyl-Containing Compounds

Key Observations :

- The target compound’s pyrrolidinone core distinguishes it from spirocyclic (NFOT) or fused heterocyclic (EP 4 374 877 A2) scaffolds, likely influencing binding pocket compatibility.

- Unlike FIPI and NFOT, which use carboxamide linkers, the target compound employs a sulfonamide group , which may enhance hydrogen-bonding interactions with serine or threonine residues in enzyme active sites.

Physicochemical Properties

Table 2: Inferred Physicochemical Comparison

Notes:

- The nitro group in the target compound may reduce membrane permeability compared to FIPI but improve aqueous solubility.

- Fluorine and trifluoromethyl groups in analogues enhance resistance to oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide, and what critical parameters influence yield?

-

Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core via cyclization of a β-ketoamide intermediate. A critical step is the sulfonylation of the pyrrolidin-3-amine intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Yield optimization requires precise control of reaction temperature (0–5°C for sulfonylation), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and anhydrous conditions to prevent hydrolysis . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

-

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (sulfonylation) | Prevents side reactions |

| Solvent | Dichloromethane | Enhances reagent solubility |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 3-fluorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and the sulfonamide moiety (δ 3.1–3.4 ppm for NH-SO₂). The pyrrolidinone carbonyl appears at δ 170–175 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak ([M+H]⁺ at m/z 406.0822 for C₁₇H₁₅FN₃O₄S) .

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the 3-fluorophenyl and sulfonamide groups (e.g., using SHELXL for refinement) .

Q. What are the solubility and stability profiles under various conditions?

- Solubility :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C |

| Methanol | 10–15 | 25°C |

| Water | <1 | pH 7.0 |

- Stability : Degrades rapidly in acidic media (pH <4) due to sulfonamide hydrolysis. Store at –20°C under inert atmosphere (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to optimize stereochemistry during synthesis?

- Methodology :

- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol 90:10) to isolate the desired (R)- or (S)-configured pyrrolidinone intermediate .

- Circular Dichroism (CD) : Monitor optical activity (e.g., 220–260 nm for carbonyl n→π* transitions) to assess enantiomeric excess .

- Kinetic Resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclization to favor the desired stereoisomer .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?

- Methodology :

- Dose-Response Analysis : Perform IC₅₀ comparisons in enzyme inhibition assays (e.g., autotaxin inhibition) vs. cell-based viability assays (MTT). Discrepancies may arise from off-target effects or metabolic instability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro group reduction to amine) that might interfere with activity .

- Molecular Dynamics Simulations : Model ligand-target interactions (e.g., using AutoDock Vina) to validate binding modes and explain assay variability .

Q. How can computational methods like molecular docking be integrated into the study of this compound's mechanism?

- Methodology :

- Target Preparation : Retrieve the X-ray structure of the target protein (e.g., autotaxin, PDB ID: 4J7) and prepare it for docking by removing water molecules and adding polar hydrogens .

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, then optimize geometry with DFT (B3LYP/6-31G* basis set) .

- Docking Workflow : Run 100 docking trials in AutoDock Vina, cluster results by binding pose RMSD (<2.0 Å), and validate top poses with MM-GBSA free energy calculations .

Data Contradiction Analysis Example

Observation : Inconsistent IC₅₀ values in enzymatic vs. cell-based assays.

Resolution Strategy :

Verify compound stability in cell culture media (e.g., serum protein binding via ultrafiltration).

Compare metabolite profiles using HPLC-UV (λ=254 nm) to detect nitro-to-amine conversion .

Re-test with a stabilized prodrug derivative (e.g., acetyl-protected amine) to mitigate metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.